Tosylethyl-PE2I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

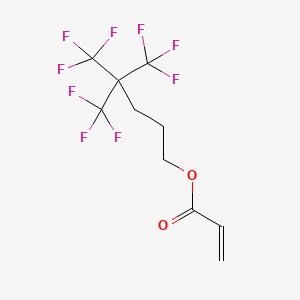

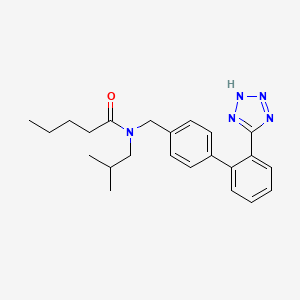

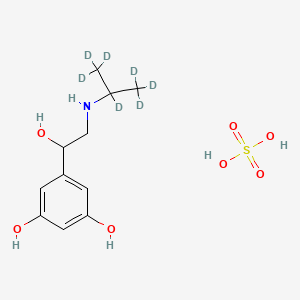

Tosylethyl-PE2I is a compound synthesized from Ecgonidine Methyl Ester, which is a metabolite of Cocaine. It is known for its applications in scientific research, particularly in the field of positron emission tomography (PET) imaging. The compound is characterized by its stability and hygroscopic nature .

準備方法

Synthetic Routes and Reaction Conditions: Tosylethyl-PE2I is synthesized through a multi-step process. The initial stage involves the reaction of C18H22INO2 with tetra(n-butyl)ammonium hydroxide in water and toluene at room temperature for approximately 10 minutes. This is followed by the reaction with 1,2-bis-tosyloxyethane in acetonitrile at room temperature for 2 hours .

Industrial Production Methods: The industrial production of this compound involves a fully automated and GMP-compliant production procedure using a commercially available radiosynthesis module, such as the GE TRACERLab FX2 N. This method ensures a high radiochemical yield and the production of a sterile and pyrogen-free product .

化学反応の分析

Types of Reactions: Tosylethyl-PE2I undergoes various chemical reactions, including nucleophilic substitution. The radiolabeling is performed in a single-step nucleophilic substitution reaction using the this compound precursor compound .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include potassium cryptand [18F]fluoride complex ([18F]KF/K 2.2.2) dissolved in dimethyl sulfoxide .

Major Products Formed: The major product formed from the reactions involving this compound is [18F]FE-PE2I, which is used as a radiotracer for in vivo PET imaging of the dopamine transporter .

科学的研究の応用

Tosylethyl-PE2I is primarily used in the field of PET imaging. It serves as a precursor for the synthesis of [18F]FE-PE2I, a radiotracer that has shown promising properties for in vivo PET imaging of the dopamine transporter. This application is particularly valuable in the study of neurodegenerative disorders such as Parkinson’s disease .

作用機序

The mechanism of action of Tosylethyl-PE2I involves its role as a precursor in the synthesis of [18F]FE-PE2I. The dopamine transporter is a plasma membrane protein expressed exclusively on presynaptic dopaminergic neurons in the central nervous system. It is responsible for regulating the synaptic concentration of dopamine by transporting it out of the synaptic cleft into the neurons .

類似化合物との比較

Similar Compounds:

- [18F]FE-PE2I

- Desmethyl-PE2I

- [123I]FP-CIT (DaTSCAN)

Uniqueness: Tosylethyl-PE2I is unique due to its specific application as a precursor in the synthesis of [18F]FE-PE2I, which has high affinity and selectivity for the dopamine transporter, excellent brain permeability, and favorable metabolism. This makes it a valuable tool for PET imaging in the study of neurodegenerative disorders .

特性

分子式 |

C27H32INO5S |

|---|---|

分子量 |

609.5 g/mol |

IUPAC名 |

2-(4-methylphenyl)sulfonyloxyethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C27H32INO5S/c1-19-4-8-21(9-5-19)24-18-22-10-13-25(29(22)15-3-14-28)26(24)27(30)33-16-17-34-35(31,32)23-11-6-20(2)7-12-23/h3-9,11-12,14,22,24-26H,10,13,15-18H2,1-2H3/b14-3+/t22-,24+,25+,26-/m0/s1 |

InChIキー |

SQGRXYKIZHYFAS-NAXSYGQJSA-N |

異性体SMILES |

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3C/C=C/I |

正規SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3CC=CI |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)

![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)

![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)

![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)